Cas no 631909-35-8 (3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine)
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 3-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) BENZENAMINE
- 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- A834260
- AG-G-33956
- CTK5B8015
- SureCN5840223
- UVWPWCJNTASFAF-UHFFFAOYSA-N
- CS-0140969
- AT11211
- 631909-35-8
- SCHEMBL5840223
- DTXSID60619450
- MFCD11617912
- 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine
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- Inchi: 1S/C13H20BNO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- InChI Key: UVWPWCJNTASFAF-UHFFFAOYSA-N
- SMILES: O1B(C2C(=CC=CC=2C)N)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 232.1624
- Monoisotopic Mass: 233.159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5A^2
Experimental Properties
- PSA: 44.48
- LogP: 2.45760
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B101690-10mg |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine |
631909-35-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B101690-50mg |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine |
631909-35-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B101690-100mg |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine |
631909-35-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| 1PlusChem | 1P00EMID-100mg |
3-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) BENZENAMINE |
631909-35-8 | 95% | 100mg |
$343.00 | 2024-04-22 | |
| 1PlusChem | 1P00EMID-250mg |
3-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) BENZENAMINE |
631909-35-8 | 95% | 250mg |
$582.00 | 2024-04-22 | |
| 1PlusChem | 1P00EMID-1g |
3-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) BENZENAMINE |
631909-35-8 | 95% | 1g |
$1180.00 | 2024-04-22 | |
| A2B Chem LLC | AG81557-100mg |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzenamine |
631909-35-8 | 95% | 100mg |
$302.00 | 2023-12-30 | |
| A2B Chem LLC | AG81557-250mg |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzenamine |
631909-35-8 | 95% | 250mg |
$502.00 | 2023-12-30 | |
| A2B Chem LLC | AG81557-1g |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzenamine |
631909-35-8 | 95% | 1g |
$1024.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1211609-1g |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
631909-35-8 | 95% | 1g |
¥2785.00 | 2024-05-06 |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine Suppliers
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Additional information on 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine
Introduction to 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine (CAS No: 631909-35-8) and Its Applications in Modern Chemical Biology
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine, identified by its CAS number 631909-35-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in various biochemical and pharmaceutical applications. The presence of a tetramethyl-substituted dioxaborolane moiety enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The benzenamine core of this molecule contributes to its potential as a building block for more complex pharmacophores. Boronic acids, particularly those with sterically hindered substituents like the tetramethyl-dioxaborolane group, are frequently employed in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The 3-methyl substituent further modulates the electronic and steric environment of the benzene ring, influencing its reactivity and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The stereochemistry of the boron atom in these compounds plays a crucial role in determining their biological activity. The tetramethyl-dioxaborolane moiety not only provides stability against hydrolysis but also allows for selective modifications via transition-metal-catalyzed reactions. This makes 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine a versatile tool for medicinal chemists seeking to develop next-generation small-molecule drugs.
One of the most compelling aspects of this compound is its potential utility in the development of targeted therapies. Boronic acid derivatives have been explored as inhibitors of proteases and other enzymes involved in disease pathways. For instance, studies have demonstrated that modifications of the benzene ring can enhance binding affinity to specific protein targets. The 3-methyl group may serve as a key interaction point with biological receptors or enzymes, improving drug efficacy while minimizing off-target effects.
The dioxaborolane functional group is particularly interesting because it can be easily converted into other boronic acid esters or amides through deprotection steps. This flexibility allows researchers to fine-tune the properties of the molecule for specific applications. In drug discovery pipelines, such intermediates are invaluable for generating libraries of compounds that can be screened for biological activity. The ability to rapidly modify the structure while maintaining core functionality makes 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine a cornerstone in synthetic organic chemistry.
Recent advancements in computational chemistry have further accelerated the design and optimization of boronic acid derivatives like this one. Molecular modeling techniques can predict how changes to the structure will affect binding affinity and pharmacokinetic properties. By integrating experimental data with computational insights, researchers can rapidly identify promising candidates for further development. This interdisciplinary approach has been instrumental in bringing new therapeutic agents to market more efficiently.
The role of benzenamine derivatives in medicinal chemistry cannot be overstated. These compounds often exhibit favorable pharmacokinetic profiles and can be tailored to interact with biological systems in specific ways. The combination of the benzenamine scaffold with a stable boronic acid moiety offers a powerful platform for drug design. Researchers are increasingly leveraging these molecules to develop treatments for conditions ranging from cancer to inflammatory diseases.
In conclusion,3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine (CAS No: 631909-35-8) represents a significant advancement in the field of chemical biology. Its unique structure and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for boronic acid derivatives,this compound is poised to play a pivotal role in shaping the future of therapeutic innovation.
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